molecular formula C8H12F3NO B1443204 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane CAS No. 1251923-31-5

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

Cat. No.: B1443204
CAS No.: 1251923-31-5
M. Wt: 195.18 g/mol
InChI Key: CUUHUTLJPXVTIL-UHFFFAOYSA-N
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Description

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane (CAS 1251923-31-5) is a high-value azabicyclic building block with significant applications in modern medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 12 F 3 NO , features the 3-azabicyclo[3.2.1]octane scaffold, a core structural motif found in numerous biologically active molecules . The scaffold is recognized as the central core of the tropane alkaloid family and is a privileged structure in the synthesis of compounds with diverse biological activities . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Its structure is of particular interest in the design of potent, systemically available inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties . Inhibition of intracellular NAAA is a promising pharmacological strategy to elevate PEA levels at sites of inflammation, thereby managing inflammatory and pain conditions without the side effects associated with direct PPAR-α agonists . Researchers utilize this azabicyclo[3.2.1]octane core to develop non-covalent, high-affinity NAAA inhibitors, with optimized derivatives demonstrating inhibitory activity in the low nanomolar range (IC 50 = 0.042 μM) . The presence of the trifluoromethyl group is a critical structural feature that can enhance a compound's metabolic stability, membrane permeability, and overall binding affinity, making it a valuable modification in lead optimization campaigns . This product is offered with a purity of 95% or higher . It is supplied for research and development purposes only and is strictly labeled "For Research Use Only." This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this chemical building block from commercial suppliers, with various quantities available for purchase .

Properties

IUPAC Name

8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHUTLJPXVTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanohydrin Formation and Hydroxy Group Introduction

A pivotal step in the synthesis is the formation of the 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane intermediate through cyanohydrin chemistry.

  • Reagents and Conditions:

    • Sodium cyanide (NaCN) or potassium cyanide (KCN) as the cyanide source.
    • Hydrochloric acid (HCl, 5M) to maintain acidic conditions.
    • Solvents such as methyl tert-butyl ether, diethyl ether, or butyl acetate.
    • Reaction temperatures maintained at 0°C to control reactivity.
    • Reaction times typically range from 24 to 44 hours for completion.
  • Procedure:

    • The azabicyclic ketone is dissolved in an organic solvent.
    • Cyanide salt is added under cooling with stirring.
    • Acid is added dropwise to maintain pH and facilitate cyanohydrin formation.
    • After reaction, pH is adjusted to around 5.5 to separate organic and aqueous phases.
    • Extraction and drying steps follow to isolate the cyanohydrin intermediate.
  • Yields and Purity:

    • Yields reported are generally high (up to 72% in related steps).
    • The product is often a mixture of epimers (e.g., 25:75 exo:endo ratio).

Reduction of Cyano Intermediates to Hydroxy Compounds

Reduction of the cyano group to hydroxy or amino derivatives is conducted using:

  • Reducing Agents:

    • Alkali metal borohydrides (e.g., lithium borohydride, sodium borohydride) in methanol.
    • Catalytic hydrogenation with palladium catalysts under controlled pressure.
    • Metal-mediated reductions using magnesium in alcohols.
  • Typical Conditions:

    • Stirring at 0°C initially, then warming to ambient temperature.
    • Reaction times vary from 1 hour to overnight.
    • Workup includes quenching with aqueous phosphate buffers, extraction with ethyl acetate, washing with brine, drying, and concentration.

Functional Group Transformations Using Phosphorus Oxychloride and Pyridine

  • Phosphorus oxychloride (POCl3) in pyridine is used to convert hydroxy intermediates into corresponding chloro or activated species.
  • The reaction is conducted at low temperatures (-10°C to 10°C) to control reactivity.
  • Subsequent heating at 80°C for 24 hours promotes completion.
  • The mixture is then quenched with water or aqueous sodium carbonate to neutralize and isolate the product.

Extraction and Purification

  • Organic layers are extracted multiple times with solvents such as ethyl acetate, diethyl ether, or toluene.
  • Washing with dilute hydrochloric acid and brine removes impurities.
  • Drying agents like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) are used before filtration.
  • Concentration under reduced pressure yields the purified product.

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one NaCN or KCN, HCl (5M), ether solvent, 0°C, 24-44 h 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane ~70 Mixture of epimers (25:75 exo:endo)
2 Cyano-hydroxy intermediate LiBH4 or NaBH4 in MeOH; Mg in MeOH; or Pd-catalyzed H2 Reduced hydroxy-azabicyclooctane Variable Reduction of cyano group
3 Hydroxy intermediate POCl3 and pyridine, -10°C to 80°C, 24 h Activated chloro or related derivatives - For further functionalization
4 Reaction mixture Workup with aqueous phosphate buffer, extraction, drying Purified 8-hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane - Isolation of final product

Research Findings and Analytical Data

  • Mass spectral data for intermediates show molecular ion peaks consistent with expected molecular weights (e.g., M+ = 200 for cyano intermediates).
  • The reaction pathways allow control over stereochemistry, with epimer ratios influencing biological activity.
  • The use of mild reducing agents and controlled temperatures ensures selective transformations without over-reduction or decomposition.
  • The preparation methods have been validated in patent literature with reproducible yields and purity, confirming their industrial applicability.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules and natural product analogs through various chemical reactions such as oxidation, reduction, and substitution .

Reactivity Studies
The compound undergoes several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction reactions can yield different derivatives.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitutions .

Biology

Pharmacological Research
Research indicates that this compound interacts with mu-opioid receptors, suggesting potential applications as an antagonist that may mitigate opioid side effects while retaining analgesic properties .

Neuroprotective Properties
Preliminary studies have shown that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's .

Mu Opioid Receptor Antagonism

A study demonstrated that derivatives of this compound exhibited significant antagonistic properties at mu-opioid receptors, potentially providing therapeutic benefits without typical central nervous system side effects associated with opioids .

Kappa Opioid Receptor Selectivity

Another investigation highlighted a series of azabicyclo compounds that showed high selectivity for kappa-opioid receptors, indicating that modifications to the bicyclic structure can enhance receptor selectivity and potency .

Neuroprotective Effects

In vitro studies indicated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, suggesting its potential use in neuroprotection .

Mechanism of Action

The mechanism of action of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol
  • Structure : Features a trifluoromethylphenyl group at position 3 and a methyl group at position 8.
  • Key Differences :
    • The trifluoromethyl group is attached to a phenyl ring rather than directly to the bicyclic scaffold.
    • The hydroxyl group is at position 3 instead of 8, altering hydrogen-bonding interactions .
Boc-8-Hydroxy-3-azabicyclo[3.2.1]octane
  • Structure : Contains a tert-butyloxycarbonyl (Boc) protecting group at position 8.
  • Key Differences :
    • The Boc group is bulkier and electron-withdrawing, masking the hydroxyl group’s reactivity.
    • Lacks the trifluoromethyl group, reducing lipophilicity .
  • Impact : Primarily used in synthetic intermediates; the Boc group is cleaved in final steps to reveal the hydroxyl group.
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives
  • Structure : Diarylmethylene substituents at position 3.
  • Key Differences :
    • Bulky aromatic groups introduce significant steric hindrance.
    • Absence of hydroxyl or trifluoromethyl groups at position 8 .
  • Impact : Enhanced binding to opioid receptors due to aromatic interactions, but reduced solubility compared to the target compound.

Physicochemical Properties

Compound log P Water Solubility pKa (Hydroxyl)
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane 1.8 Moderate ~9.5
8-Methyl-3-[4-(trifluoromethyl)phenyl]-3-ol analog 2.5 Low ~10.2
Boc-8-Hydroxy-3-azabicyclo[3.2.1]octane 2.1 Low N/A (protected)
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane 3.2 Very Low N/A
  • Key Observations :
    • The target compound’s trifluoromethyl group increases log P compared to Boc-protected analogs but maintains moderate solubility due to the hydroxyl group .
    • Diarylmethylene derivatives exhibit poor solubility, limiting their bioavailability .

Biological Activity

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane is a bicyclic compound characterized by a trifluoromethyl group and a hydroxyl group attached to an azabicyclo framework. This compound has garnered attention due to its potential biological activities, particularly in relation to opioid receptors and other pharmacological applications.

  • Molecular Formula: C8_8H12_{12}F3_3NO
  • Molecular Weight: 195.19 g/mol
  • CAS Number: 1251923-31-5
  • IUPAC Name: 8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol

The biological activity of this compound primarily involves its interaction with the mu-opioid receptors (MOR). Research indicates that compounds in the azabicyclo[3.2.1]octane family can act as selective antagonists for these receptors, potentially providing therapeutic benefits without the central nervous system side effects typically associated with opioid medications .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Mechanism Potential Applications
Mu-opioid receptor antagonismBlocks opioid receptor activityTreatment of opioid-induced bowel dysfunction and other gastrointestinal disorders
Selective kappa-opioid receptor antagonismModulates pain pathways without CNS effectsPotential treatment for pain management with reduced addiction risk
Neuroprotective effectsInteraction with neuroreceptorsPossible applications in neurodegenerative diseases

Case Studies and Research Findings

  • Mu Opioid Receptor Antagonism : A study demonstrated that 8-hydroxy derivatives exhibit significant antagonistic properties at the mu-opioid receptor, which could mitigate the side effects of opioid medications while retaining analgesic efficacy .
  • Kappa Opioid Receptor Selectivity : In another investigation, a series of azabicyclo compounds were identified that showed high selectivity for kappa-opioid receptors, suggesting that modifications to the bicyclic structure can enhance receptor selectivity and potency .
  • Neuroprotective Studies : Preliminary studies indicated that this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease through its interactions with specific neuroreceptors .

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving azomethine ylides and acrylate derivatives under mild conditions, often catalyzed by transition metals like gold or rhodium .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other azabicyclo compounds:

Compound Structural Features Biological Activity
8-Oxabicyclo[3.2.1]octaneLacks trifluoromethyl groupLimited opioid receptor activity
8-Azabicyclo[3.2.1]octaneNo hydroxyl or trifluoromethyl groupsReduced selectivity for opioid receptors
8-Methyl-8-azabicyclo[3.2.1]octaneContains a methyl group instead of trifluoromethylDifferent pharmacological profile

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, and how do reaction conditions influence diastereocontrol?

  • Answer : Synthesis often employs radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol. Key factors include substituent selection (e.g., trifluoromethyl vs. hydroxy groups) and reaction temperature to minimize by-products. For example, allyl-substituted precursors yield bicyclic frameworks efficiently .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Answer : Structural confirmation relies on 1H NMR (e.g., bridgehead protons at δ 3.8–4.2) and LCMS ([M+H]+ m/z 254.1). HPLC with a C18 column (90:10 MeCN/H2O) ensures ≥99% purity, critical for pharmacological reproducibility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter transporters?

  • Answer : Stereochemical orientation (endo vs. exo) significantly impacts interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example, endo configurations in analogs show 10-fold higher DAT inhibition than exo forms. Molecular docking and electrophysiological assays (e.g., slow EPSP modulation) are essential to validate stereoselectivity .

Q. What strategies are recommended to address contradictory findings in the compound's partial agonist activity across different in vitro assays?

  • Answer : Discrepancies may arise from assay-specific conditions (e.g., cell lines, buffer pH). Standardizing protocols and using orthogonal methods (e.g., radioligand binding vs. cAMP functional assays) can resolve conflicts. Studies on BIMU analogs highlight the need for comparative dose-response curves .

Q. How can computational modeling be integrated with experimental data to predict the metabolic stability of this compound?

  • Answer : QSAR models incorporating LogP and electron-withdrawing effects of the trifluoromethyl group predict metabolic pathways. These are validated via in vitro microsomal assays, where derivatives with hydroxy groups show enhanced stability over methyl counterparts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

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